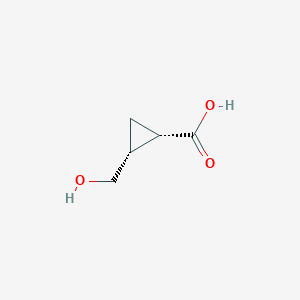
Lithium2-ethoxybenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium2-ethoxybenzene-1-sulfinate is an organosulfur compound that features a lithium ion bonded to an ethoxybenzene sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium2-ethoxybenzene-1-sulfinate typically involves the reaction of ethoxybenzene with sulfur dioxide and a base, followed by the introduction of lithium ions. The reaction conditions often include:
Temperature: Moderate temperatures are generally used to facilitate the reaction.
Solvent: Polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly employed.
Catalysts: Catalysts like iodine or transition metal complexes may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium2-ethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfonic acids, sulfonates.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Lithium2-ethoxybenzene-1-sulfinate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of lithium2-ethoxybenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to changes in their activity. Additionally, the ethoxy group may participate in hydrophobic interactions, further influencing the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Sodium2-ethoxybenzene-1-sulfinate: Similar structure but with sodium instead of lithium.
Potassium2-ethoxybenzene-1-sulfinate: Similar structure but with potassium instead of lithium.
Lithium2-methoxybenzene-1-sulfinate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
Lithium2-ethoxybenzene-1-sulfinate is unique due to the presence of the lithium ion, which imparts distinct chemical properties compared to its sodium and potassium counterparts. The ethoxy group also provides different reactivity and interaction profiles compared to the methoxy group, making this compound particularly valuable in specific applications.
Propiedades
Fórmula molecular |
C8H9LiO3S |
|---|---|
Peso molecular |
192.2 g/mol |
Nombre IUPAC |
lithium;2-ethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O3S.Li/c1-2-11-7-5-3-4-6-8(7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
UKMLTCIHARMBSA-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCOC1=CC=CC=C1S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole](/img/structure/B13529685.png)
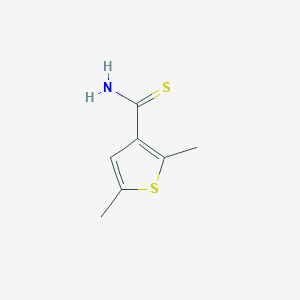
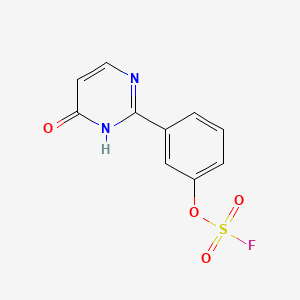
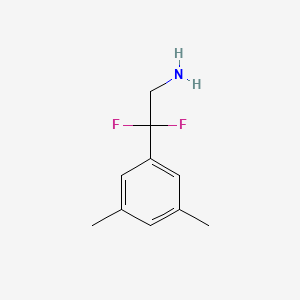
![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)
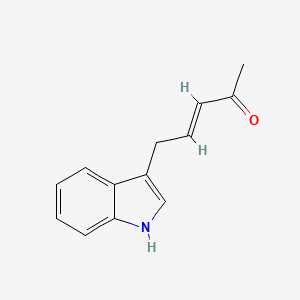



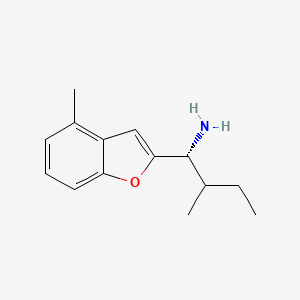

![8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
